molecular formula C23H23N3O5S B11670087 N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B11670087
M. Wt: 453.5 g/mol
InChI Key: MLRZRTMTUZYHLI-LFVJCYFKSA-N
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Description

N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, a hydrazone linkage, and methoxy-substituted benzylidene, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling with the sulfonamide: The hydrazone intermediate is then reacted with N-methylbenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromination using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
  • N-(4-{[(2E)-2-(4-methoxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
  • N-(4-{[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide

Uniqueness

N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both sulfonamide and hydrazone functionalities. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H23N3O5S/c1-26(32(28,29)21-7-5-4-6-8-21)19-12-9-17(10-13-19)23(27)25-24-16-18-11-14-20(30-2)15-22(18)31-3/h4-16H,1-3H3,(H,25,27)/b24-16+

InChI Key

MLRZRTMTUZYHLI-LFVJCYFKSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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